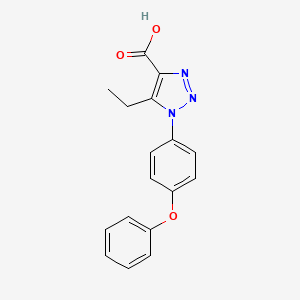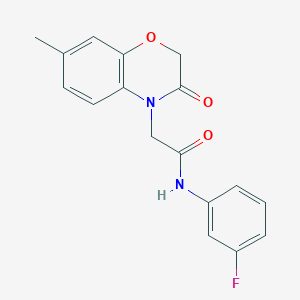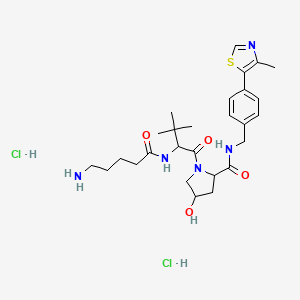
4-(Azidomethyl)-2-bromo-1-methoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Azidomethyl)-2-bromo-1-methoxybenzene: is an organic compound that features an azide group, a bromine atom, and a methoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azidomethyl)-2-bromo-1-methoxybenzene typically involves the following steps:
Bromination: The starting material, 1-methoxybenzene, undergoes bromination to introduce a bromine atom at the 2-position.
Formylation: The brominated intermediate is then subjected to formylation to introduce a formyl group at the 4-position.
Azidation: The formyl group is converted to an azidomethyl group using sodium azide under suitable reaction conditions.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions:
Substitution Reactions: The azide group in 4-(Azidomethyl)-2-bromo-1-methoxybenzene can undergo nucleophilic substitution reactions, often with primary and secondary alkyl halides.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.
Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.
Cycloaddition: Copper(I) catalysts for Huisgen 1,3-dipolar cycloaddition.
Major Products:
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of 1,2,3-triazoles.
科学的研究の応用
Chemistry: 4-(Azidomethyl)-2-bromo-1-methoxybenzene is used as a building block in organic synthesis, particularly in the synthesis of heterocycles and other complex molecules .
Biology: The compound can be used in bioconjugation techniques, where the azide group reacts with alkyne-functionalized biomolecules to form stable triazole linkages .
Industry: The compound is used in materials science for the development of polymers and other materials with specific properties, such as enhanced thermal stability or conductivity .
作用機序
The azide group in 4-(Azidomethyl)-2-bromo-1-methoxybenzene is highly reactive and can undergo various chemical transformations. The mechanism of action often involves the formation of reactive intermediates, such as nitrenes, which can insert into C-H bonds or participate in cycloaddition reactions . These reactions can lead to the formation of new chemical bonds and the modification of molecular structures.
類似化合物との比較
- 5-(Azidomethyl)-2-bromo-1-methoxybenzene
- 4-(Azidomethyl)-2-chloro-1-methoxybenzene
- 4-(Azidomethyl)-2-bromo-1-ethoxybenzene
Comparison: 4-(Azidomethyl)-2-bromo-1-methoxybenzene is unique due to the presence of both an azide group and a bromine atom, which confer distinct reactivity patterns. The methoxy group also influences the electronic properties of the benzene ring, affecting the compound’s reactivity and stability. Compared to similar compounds, it offers a balance of reactivity and stability that can be advantageous in various synthetic applications .
特性
分子式 |
C8H8BrN3O |
|---|---|
分子量 |
242.07 g/mol |
IUPAC名 |
4-(azidomethyl)-2-bromo-1-methoxybenzene |
InChI |
InChI=1S/C8H8BrN3O/c1-13-8-3-2-6(4-7(8)9)5-11-12-10/h2-4H,5H2,1H3 |
InChIキー |
UZBWQSWASRRNGQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)CN=[N+]=[N-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-(2-Phenyl-9H-carbazol-9-yl)dibenzo[b,d]thiophen-4-yl)boronic acid](/img/structure/B12497465.png)
![[5-(2,4-dioxo-3H-pyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl 2-methylpropanoate](/img/structure/B12497470.png)
![N-{2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxoethyl}-N-(2-methoxyphenyl)-4-methylbenzenesulfonamide (non-preferred name)](/img/structure/B12497476.png)

![2-bromo-4-[(E)-{[4-(morpholin-4-yl)phenyl]imino}methyl]phenol](/img/structure/B12497491.png)
![N-{1-[2-(diphenylphosphanyl)phenyl]ethyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12497496.png)


![(2-{2-[2-(2-{2-[5-(Tert-butoxy)-4-[20-(tert-butoxy)-20-oxoicosanamido]-5-oxopentanamido]ethoxy}ethoxy)acetamido]ethoxy}ethoxy)acetic acid](/img/structure/B12497522.png)

![Methyl 5-({4-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}amino)-2-(morpholin-4-yl)benzoate](/img/structure/B12497540.png)
![4-methoxy-N-[2-(morpholin-4-yl)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B12497544.png)


